1-Cyclobutyl-3-(methylamino)propan-2-one
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Overview
Description
1-Cyclobutyl-3-(methylamino)propan-2-one is a chemical compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclobutyl ring and a methylamino group attached to a propanone backbone .
Preparation Methods
The synthesis of 1-Cyclobutyl-3-(methylamino)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclobutylmethylamine with acetone under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis while maintaining purity and yield .
Chemical Reactions Analysis
1-Cyclobutyl-3-(methylamino)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-Cyclobutyl-3-(methylamino)propan-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-(methylamino)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biochemical and physiological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
1-Cyclobutyl-3-(methylamino)propan-2-one can be compared with other similar compounds, such as:
1-Cyclobutyl-2-(methylamino)propan-1-one: This compound has a similar structure but differs in the position of the functional groups.
3-Cyclobutyl-2-(methylamino)propan-1-ol hydrochloride: This compound is a hydrochloride salt with a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-cyclobutyl-3-(methylamino)propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-9-6-8(10)5-7-3-2-4-7/h7,9H,2-6H2,1H3 |
InChI Key |
ZOYNZFGMPRNEQL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)CC1CCC1 |
Origin of Product |
United States |
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